4-Methoxyphenyl 4'-(3-butenyloxy)benzoate molecular structure
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Introduction
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. These materials are foundational to modern technology, most notably in liquid crystal displays (LCDs), and are of increasing interest in advanced applications such as optical sensors, switchable glazing, and drug delivery systems due to their unique anisotropic properties and responsiveness to external stimuli.
This technical guide serves as a comprehensive resource for researchers and scientists engaged in materials science and drug development. It provides an in-depth analysis of the molecular architecture of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate, detailed protocols for its synthesis and purification, and a validated workflow for its structural and mesophase characterization. The methodologies described herein are grounded in established chemical principles, providing not just procedural steps but also the causal reasoning behind experimental choices to ensure reproducibility and foster deeper scientific understanding.
Part 1: Molecular Architecture and Physicochemical Properties
The defining characteristic of a liquid crystal molecule is its structural anisotropy. 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is a classic example of a design that balances a rigid core with a flexible terminal chain, a combination that facilitates the formation of ordered, yet fluid, mesophases.
Structural Elucidation
The molecule is composed of three distinct functional regions:
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The Rigid Core: Comprising two para-substituted benzene rings linked by an ester group. This extended, planar section is responsible for the anisotropic intermolecular interactions (π-stacking and dipole-dipole) that promote orientational ordering. The dihedral angle between the two aromatic rings is a critical parameter influencing the packing and, consequently, the mesophase behavior. For similar phenyl benzoate structures, this angle is typically between 55° and 60°.[1]
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The Flexible Terminus: A 3-butenyloxy chain (-O-(CH₂)₂-CH=CH₂). This aliphatic tail adds fluidity to the system, disrupting perfect crystalline packing and lowering the melting point to allow for a liquid crystalline phase to exist. The length and saturation of this chain are key determinants of the specific mesophases formed and their transition temperatures.[2]
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The Polar Group: A methoxy group (-OCH₃) on the second phenyl ring. This group contributes to the molecule's overall dipole moment, which influences its dielectric anisotropy and response to electric fields—a crucial property for display applications.
Caption: Molecular structure of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below. This data is critical for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Registry Number | 76487-56-4 | [3][4][5] |
| Molecular Formula | C₁₈H₁₈O₄ | [3][4][6] |
| Molecular Weight | 298.34 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 76.0 - 80.0 °C | |
| Purity (Typical) | >98.0% (GC) | [6] |
| IUPAC Name | 4-methoxyphenyl 4-(but-3-en-1-yloxy)benzoate | [6] |
Part 2: Synthesis and Purification Strategies
The synthesis of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate involves the sequential formation of an ether and an ester linkage. A robust and logical retrosynthetic approach simplifies the process into manageable, high-yielding steps.
Retrosynthetic Analysis
The molecule can be disconnected at the ester and ether bonds. The most logical strategy involves two primary transformations: a Williamson ether synthesis to attach the flexible tail and a subsequent esterification to connect the rigid core components. This approach utilizes readily available starting materials and employs reliable, well-documented reactions.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This two-step procedure is designed for efficiency and purity, minimizing side reactions and simplifying purification.
Step 1: Williamson Ether Synthesis of 4-(3-Butenyloxy)benzoic Acid
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Causality: The Williamson ether synthesis is an Sₙ2 reaction that is highly effective for coupling a phenoxide (a potent nucleophile) with a primary alkyl halide.[7] Starting with methyl 4-hydroxybenzoate protects the carboxylic acid functionality as a methyl ester, preventing it from interfering with the basic conditions. The subsequent saponification (base-catalyzed hydrolysis) is a straightforward deprotection step. Anhydrous polar aprotic solvents like DMF or acetonitrile are chosen to solvate the cation of the base without hindering the nucleophilicity of the phenoxide ion.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-bromo-1-butene (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 4-(3-butenyloxy)benzoate.
-
To the crude methyl ester, add a solution of sodium hydroxide (NaOH, 2.0 eq) in a 3:1 mixture of methanol/water.
-
Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the solution, reduce the volume by half via rotary evaporation, and acidify to pH ~2 with 1M HCl.
-
Collect the resulting white precipitate (4-(3-butenyloxy)benzoic acid) by vacuum filtration, wash with cold water, and dry.
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Step 2: Esterification via Acyl Chloride Intermediate
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Causality: Direct esterification of a carboxylic acid with a phenol is often inefficient. Converting the carboxylic acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases reactivity. The subsequent reaction with 4-methoxyphenol, known as the Schotten-Baumann reaction, is performed in the presence of a base (like pyridine or aqueous NaOH) to neutralize the HCl byproduct and deprotonate the phenol, further enhancing its nucleophilicity.[8]
-
Protocol:
-
In a fume hood, suspend the 4-(3-butenyloxy)benzoic acid (1.0 eq) from Step 1 in thionyl chloride (SOCl₂, 2.0 eq). Add a catalytic amount of DMF (1-2 drops).
-
Gently reflux the mixture for 2 hours. The solid should dissolve as it converts to the acyl chloride.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude 4-(3-butenyloxy)benzoyl chloride as an oil.
-
In a separate flask, dissolve 4-methoxyphenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or aqueous 5% NaOH).[9]
-
Cool the phenol solution in an ice bath.
-
Slowly add the crude acyl chloride (dissolved in a small amount of the reaction solvent) to the cooled phenol solution with vigorous stirring.
-
Allow the reaction to stir for 15-30 minutes in the ice bath and then for 2-4 hours at room temperature.[8]
-
Perform a standard aqueous workup: wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification and Validation
-
Protocol:
-
Column Chromatography: Purify the crude product from Step 2 using flash column chromatography on silica gel. An eluent system of increasing ethyl acetate in hexanes is typically effective.
-
Recrystallization: Further purify the product by recrystallizing the combined, pure fractions from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the final product as a white crystalline solid.[9][10]
-
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity. Recrystallization is a final polishing step that removes trace impurities by exploiting differences in solubility, resulting in a highly pure, crystalline material suitable for characterization and device fabrication.
Part 3: Structural and Mesophase Characterization
A multi-technique approach is required to confirm the covalent structure of the molecule and to identify its unique liquid crystalline properties.
Spectroscopic Confirmation
| Technique | Predicted Observations and Rationale |
| ¹H NMR | Aromatic Protons: Two sets of AA'BB' doublets between 6.8-8.2 ppm, characteristic of para-substituted benzene rings. Alkene Protons: A multiplet around 5.8-6.0 ppm (internal CH) and two multiplets around 5.0-5.2 ppm (terminal CH₂). Aliphatic Protons: Triplets for the two O-CH₂ groups around 4.0 ppm and a multiplet for the internal CH₂ group around 2.5 ppm. Methoxy Protons: A sharp singlet for the -OCH₃ group around 3.8 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal around 165 ppm for the ester C=O. Aromatic Carbons: Multiple signals in the 114-164 ppm range. The carbons attached to oxygen (C-O) will be downfield. Alkene Carbons: Signals around 135 ppm (internal CH) and 115 ppm (terminal CH₂). Aliphatic Carbons: Signals for the O-CH₂ carbons around 67 ppm and the internal CH₂ around 34 ppm. Methoxy Carbon: A signal for the -OCH₃ carbon around 55 ppm. |
| IR Spectroscopy | C=O stretch (ester): Strong, sharp absorption around 1730-1715 cm⁻¹. C-O stretch (ester & ether): Strong absorptions in the 1300-1000 cm⁻¹ region. Aromatic C=C stretch: Medium absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. =C-H stretch (alkene): Absorption just above 3000 cm⁻¹. C=C stretch (alkene): Medium absorption around 1640 cm⁻¹.[4] |
| Mass Spectrometry | Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound, m/z ≈ 298.34. Characteristic fragmentation patterns involving cleavage of the ester and ether linkages would further confirm the structure.[4] |
Thermal and Optical Characterization of Liquid Crystalline Phases
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Rationale: The defining feature of a liquid crystal is its ability to form mesophases between its crystalline solid state and its isotropic liquid state. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are complementary and essential techniques for identifying these phases and their transition temperatures.[11][12]
-
Differential Scanning Calorimetry (DSC) Protocol:
-
Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 120 °C) to erase any thermal history.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating scan at the same rate. This second scan is used for data analysis.
-
Data Interpretation: Endothermic peaks on the heating scan correspond to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The peak onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the transition enthalpy.
-
-
Polarized Optical Microscopy (POM) Protocol:
-
Place a small amount of the sample on a glass microscope slide and cover it with a coverslip.
-
Position the slide on a programmable hot stage fitted to a polarizing microscope.
-
Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).
-
Slowly cool the sample. As it transitions into a liquid crystal phase, birefringent, structured textures will appear.[13]
-
Data Interpretation: The specific textures observed (e.g., Schlieren, focal conic, marbled) are characteristic fingerprints of different mesophases (nematic, smectic A, smectic C, etc.), allowing for their unambiguous identification.[14] These visual observations are correlated with the transition temperatures identified by DSC.
-
Integrated Characterization Workflow
The synergy between synthesis and characterization is crucial for validating the material's identity and function.
Caption: Integrated workflow from synthesis to full characterization.
Conclusion
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is a well-designed liquid crystalline material whose properties are a direct consequence of its molecular structure. The synthetic pathway presented, based on the Williamson ether synthesis and a Schotten-Baumann esterification, offers a reliable and scalable route to obtaining high-purity material. The subsequent characterization workflow, integrating spectroscopic and thermo-optical techniques, provides a self-validating system to confirm not only the covalent structure but also the critical liquid crystalline behavior. For professionals in materials development, this guide provides the foundational knowledge and actionable protocols necessary to synthesize and thoroughly characterize this and similar calamitic liquid crystals, paving the way for their integration into next-generation technologies.
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